molecular formula C20H24O3 B11613405 6-hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

6-hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11613405
M. Wt: 312.4 g/mol
InChI Key: PBEAYCGSXZYOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines a furan ring fused to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements for purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

6-Hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
  • 9-Ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one
  • 4-Methoxy-7H-furo[3,2-g]chromen-7-one

Uniqueness

6-Hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific hexyl substitution, which can influence its chemical properties and biological activities

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

6-hexyl-2,3,5-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H24O3/c1-5-6-7-8-9-15-13(3)17-10-16-12(2)14(4)22-18(16)11-19(17)23-20(15)21/h10-11H,5-9H2,1-4H3

InChI Key

PBEAYCGSXZYOKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.